3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria
Preparation Methods
The synthesis of 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can be adapted to introduce the fluorine and hydroxyl groups at the desired positions on the coumarin ring. Another method involves the Knoevenagel condensation, where an aldehyde reacts with a malonic acid derivative in the presence of a base. Industrial production methods often employ these reactions under optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme activities and protein interactions.
Medicine: Due to its potential biological activities, it is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of dyes, optical brighteners, and other materials with specific fluorescence properties .
Mechanism of Action
The mechanism of action of 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-hydroxy-4-methylcoumarin: Lacks the fluorine atom, resulting in different biological activities and chemical reactivity.
4-methyl-7-oxy-glucoside coumarin: Contains a glucoside group, which affects its solubility and biological interactions.
Dalbergin: A natural coumarin with significant antitumor and antibacterial activities. The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s properties, enhancing its stability, lipophilicity, and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-fluoro-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYZSGNYEIUQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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